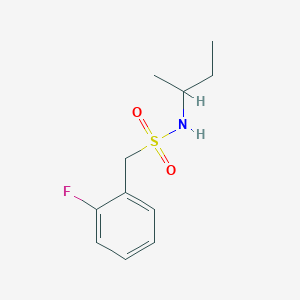

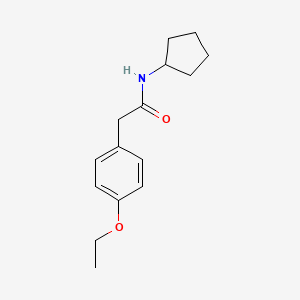

![molecular formula C13H13FN6O2S B4622578 N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4622578.png)

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide often involves multi-step reactions starting from basic heterocyclic frameworks. For example, Muralikrishna et al. (2014) described the synthesis of sulfonamido bis heterocycles, including pyrrolyl/pyrazolyl-oxadiazoles, thiadiazoles, and triazoles, from arylaminosulfonylacetic acid hydrazide adopting versatile synthetic methodologies (Muralikrishna et al., 2014). These processes highlight the complexity and creativity required in synthesizing such multifaceted molecules.

Molecular Structure Analysis

The molecular structure of compounds within this chemical class is characterized by the presence of both triazole and pyrazole rings, which are connected to various substituents that significantly influence their reactivity and physical properties. Kariuki et al. (2021) synthesized and characterized similar compounds, demonstrating the impact of different substituents on the molecule's overall structure and stability (Kariuki et al., 2021).

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicidal Activity

Compounds similar to N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their herbicidal activity. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated significant herbicidal effects on a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural weed management (Moran, 2003).

Medicinal Chemistry and Pharmacology

Cyclooxygenase-2 (COX-2) Inhibition

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. These compounds, including celecoxib, have shown potential for the treatment of conditions like rheumatoid arthritis and osteoarthritis due to their selective COX-2 inhibitory activity (Penning et al., 1997).

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives were synthesized and tested for their antiproliferative activities against cancer cell lines. Some compounds exhibited promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Carbonic Anhydrase Inhibitory Activities

Research into polymethoxylated-pyrazoline benzene sulfonamides revealed their potential as inhibitors of carbonic anhydrase isoenzymes, which play a role in tumor growth and metastasis. These compounds displayed significant inhibitory activity, making them candidates for anticancer therapies (Kucukoglu et al., 2016).

Chemical Synthesis

Sulfonyl Fluorides and Sulfonamides Synthesis

Advances in synthetic methodologies have enabled the efficient and selective synthesis of heterocyclic sulfonyl fluorides and sulfonamides. A sulfur-functionalized aminoacrolein derivative facilitated the synthesis of pyrazole-4-sulfonamides, demonstrating the versatility of these compounds in medicinal chemistry (Tucker et al., 2015).

Propiedades

IUPAC Name |

N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN6O2S/c1-19-8-12(6-16-19)23(21,22)18-13-15-9-20(17-13)7-10-2-4-11(14)5-3-10/h2-6,8-9H,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCDEXOXYNDJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

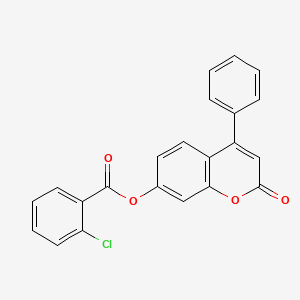

![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

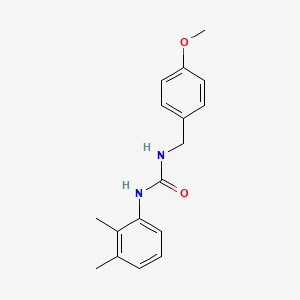

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

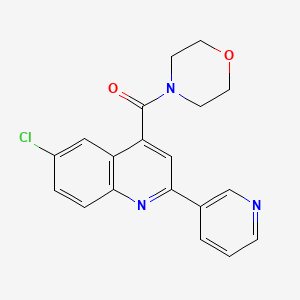

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)